An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-nitrobenzenesulfonic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-nitrobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitrobenzenesulfonic acid, also known by its CAS number 96-75-3, is an important aromatic organic compound characterized by the presence of an amino group, a nitro group, and a sulfonic acid group attached to a benzene (B151609) ring.[1] This trifunctional nature makes it a versatile intermediate in the synthesis of a wide range of chemicals, particularly azo dyes and some pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity, tailored for professionals in research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-Amino-5-nitrobenzenesulfonic acid is presented in the table below. It is important to note that some of the data, particularly the boiling point and pKa, are estimated values due to the compound's tendency to decompose at high temperatures and the challenges in experimental determination.
| Property | Value | Reference |
| Molecular Formula | C6H6N2O5S | [4] |
| Molecular Weight | 218.19 g/mol | [4] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 196 °C (decomposes) | [5] |
| Boiling Point | Not available (decomposes) | [2] |
| Density | 1.559 g/cm³ (estimate) | [5] |
| Solubility in Water | Soluble | [2] |
| pKa | -1.01 ± 0.36 (Predicted) | |
| CAS Number | 96-75-3 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-5-nitrobenzenesulfonic acid. Below is a summary of its key spectral features.
1H NMR Spectrum (Predicted)
Due to the limited availability of detailed experimental spectra in the public domain, a predicted 1H NMR spectrum is described. The aromatic region would be expected to show three protons with distinct chemical shifts and coupling patterns due to the substitution on the benzene ring.
13C NMR Spectrum
The 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing nitro and sulfonic acid groups.
Infrared (IR) Spectrum
The IR spectrum of 2-Amino-5-nitrobenzenesulfonic acid is characterized by absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 | N-H stretching (primary amine) |
| 1550-1475 & 1350-1300 | N-O stretching (nitro group) |
| 1250-1120 & 1080-1010 | S=O stretching (sulfonic acid) |
| 3200-2500 | O-H stretching (sulfonic acid) |
| 1620-1580 | N-H bending (primary amine) |
UV-Vis Spectrum
In an acidic solution, 2-Amino-5-nitrobenzenesulfonic acid exhibits characteristic absorption maxima in the UV-Vis spectrum. The exact wavelengths of maximum absorbance (λmax) can be influenced by the solvent and pH.
Chemical Reactivity
The chemical behavior of 2-Amino-5-nitrobenzenesulfonic acid is governed by the interplay of its three functional groups.
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Amino Group: The amino group is activating and ortho-, para-directing for electrophilic aromatic substitution. It can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of other functional groups onto the aromatic ring.
-
Nitro Group: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. It can be readily reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. This transformation is significant for the synthesis of diamino compounds.
-
Sulfonic Acid Group: The sulfonic acid group is also a deactivating and meta-directing group. It imparts water solubility to the molecule. Under certain conditions, it can be replaced by other functional groups, such as a hydroxyl group upon fusion with alkali.
The logical relationship of these key reactions is depicted in the following diagram:
Caption: Key chemical transformations of 2-Amino-5-nitrobenzenesulfonic acid.
Experimental Protocols
Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid
A common laboratory-scale synthesis involves the sulfonation of p-nitroaniline.
Materials:
-
p-Nitroaniline
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (oleum, 20% SO3)
-
Ice
-
Water
Procedure:
-
In a fume hood, carefully add p-nitroaniline to concentrated sulfuric acid with stirring.
-
Cool the mixture in an ice bath and slowly add fuming sulfuric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently according to the specific protocol being followed.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Once the reaction is complete, pour the mixture carefully onto crushed ice with stirring.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure 2-Amino-5-nitrobenzenesulfonic acid.
The workflow for this synthesis is illustrated below:
Caption: A typical laboratory workflow for the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Purity analysis and quantification of 2-Amino-5-nitrobenzenesulfonic acid can be effectively performed using reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific column and system.
-
Standard of 2-Amino-5-nitrobenzenesulfonic acid of known purity
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase and degas it before use.
-
Preparation of Standard Solutions: Accurately prepare a stock solution of the standard in the mobile phase. From the stock solution, prepare a series of calibration standards of different concentrations.
-
Preparation of Sample Solution: Accurately weigh a sample of the synthesized product and dissolve it in a known volume of the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min
-
Injection volume: Typically 10-20 µL
-
Detection wavelength: Monitor the absorbance at a wavelength where the compound has a strong absorbance, determined from its UV-Vis spectrum.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.
-
Safety and Handling
2-Amino-5-nitrobenzenesulfonic acid should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-5-nitrobenzenesulfonic acid is a valuable and versatile chemical intermediate with a rich chemistry stemming from its three functional groups. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and key experimental protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. Benzenesulfonic acid, 2-amino-5-nitro- | C6H6N2O5S | CID 66786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-nitrobenzenesulfonic acid CAS:96-75-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 3. 2-amino-5-nitrobenzenesulfonic Acid | 96-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 2-Amino-5-nitrobenzenesulfonic acid [dyestuffintermediates.com]
- 5. chembk.com [chembk.com]
